molecular formula C27H26ClN3O4 B11337980 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11337980
M. Wt: 492.0 g/mol
InChI Key: SMFJTSFUPDQHPJ-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a pyrrolidinone ring, and multiple methoxy and chloro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or iridium complexes, and may involve steps like Suzuki-Miyaura coupling, reductive amination, and hydroamination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of greener solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or catalysts .

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is unique due to its combination of structural features, including the benzimidazole core, pyrrolidinone ring, and multiple methoxy and chloro substituents.

Properties

Molecular Formula

C27H26ClN3O4

Molecular Weight

492.0 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O4/c1-33-20-6-5-7-21(16-20)35-13-12-30-23-9-4-3-8-22(23)29-27(30)18-14-26(32)31(17-18)24-15-19(28)10-11-25(24)34-2/h3-11,15-16,18H,12-14,17H2,1-2H3

InChI Key

SMFJTSFUPDQHPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)Cl)OC

Origin of Product

United States

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